Stereochemistry-Dependent Inhibition: (Z)-PUGNAc vs. (E)-PUGNAc
The inhibitory potency of the PUGNAc scaffold is strictly dependent on oxime stereochemistry. The Z-isomer (CAS 132489-69-1) is vastly more potent than the E-isomer in both biochemical and cell-based assays. While a precise Ki value for the E-isomer is not universally defined due to its weak inhibition, the Z-isomer is reported to be 'vastly more potent' and the sole isomer capable of effectively elevating O-GlcNAc levels in cellular models [1].
| Evidence Dimension | Inhibitory activity against O-GlcNAcase |
|---|---|
| Target Compound Data | Ki = 46 nM (human O-GlcNAcase) |
| Comparator Or Baseline | (E)-PUGNAc (E isomer, exact CAS varies) |
| Quantified Difference | Substantially greater inhibition; Z-isomer is described as 'vastly more potent' [1]. Quantitative Ki ratio not determined due to weak E-isomer activity, but Z-isomer Ki = 46 nM [2]. |
| Conditions | In vitro enzyme inhibition assay using recombinant human O-GlcNAcase. |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for functional studies; the E-isomer is effectively inactive, making the Z-isomer the only viable tool compound.
- [1] Perreira, M., Kim, E.J., Thomas, C.J., Hanover, J.A. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorg. Med. Chem. 2006, 14(3), 837–846. View Source
- [2] Macauley, M.S., Whitworth, G.E., Debowski, A.W., Chin, D., Vocadlo, D.J. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. J. Biol. Chem. 2005, 280(27), 25313–25322. View Source
